[3H]azietomidate
Description
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethyl 3-(1-phenylethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C16H18N4O2/c1-12(13-6-4-3-5-7-13)20-11-17-10-14(20)15(21)22-9-8-16(2)18-19-16/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
DUOHNSBKYJHAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCC3(N=N3)C |
Synonyms |
2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate azietomidate |
Origin of Product |
United States |
Preparation Methods
Ketal Formation and Stereoselective Reduction
-
Step 1 : Conversion of 8 into the 20-ketal derivative 9 under mild conditions to protect the ketone group.
-
Step 2 : Stereoselective reduction of the Δ4 double bond using lithium in liquid ammonia, yielding the 5α-isomer 10 . This step ensures the correct stereochemistry critical for biological activity.
Hydroxy Group Inversion and Acylation
-
Step 3 : Oxidation of the 11α-hydroxyl group in 10 with pyridinium dichromate to form 3,11-diketone 11 .
-
Step 4 : Regioselective reduction of the 3-keto group in 11 with Selectride-K, producing the 3α-alcohol 12 . Subsequent silylation with dimethyl-tert-butylsilyl chloride protects the hydroxyl group, yielding 13 .
-
Step 5 : Reduction of the 11-keto group in 13 with lithium aluminium hydride to form the 11β-alcohol, followed by acylation with pentafluorobenzoyl chloride to generate ester 14 .
Deprotection and Azidation
-
Step 6 : Acidic methanolysis removes silyl and ketal protecting groups, yielding intermediate 15 .
-
Step 7 : Substitution of the para-fluorine in the pentafluorobenzoate group using tetra-n-butylammonium azide and TMS azide, producing azietomidate (6) .
Tritiation of Azietomidate
Strategy for Radiolabeling
Introducing tritium into azietomidate posed challenges due to the need for high specific radioactivity while preserving stereochemistry. The solution involved saturation of a double bond with tritium gas, incorporating two tritium atoms per molecule.
Synthesis of Tritiated Intermediate
-
Step 1 : Treatment of intermediate 15a with TMS iodide and hexamethyldisilazane formed an enol silyl ether.
-
Step 2 : Addition of phenylselenyl chloride created selenide 16 , which was oxidized to selenoxide 17 and eliminated to yield α,β-unsaturated ketone 18 .
-
Step 3 : Catalytic hydrogenation of 18 with tritium gas over palladium saturated the double bond, forming 15 with a 17β-acetyl group. Subsequent azidation by Vitrax Co. yielded this compound with a specific radioactivity of 45 Ci/mmol .
Purification and Analytical Validation
Affinity Chromatography
Purified GABA_A receptors, solubilized in n-dodecyl-β-D-maltopyranoside, were subjected to anti-FLAG M2 affinity chromatography. Elution with FLAG peptide yielded receptors with ~90% purity, as confirmed by SDS-PAGE and [3H]muscimol binding assays.
Photoincorporation Efficiency
Analytical-scale photolabeling with this compound (0.7–1 μM) demonstrated concentration-dependent incorporation into GABA_A receptor subunits. SDS-PAGE and liquid scintillation counting revealed preferential labeling of β3 subunits over α1 (Table 1).
Table 1: Photoincorporation Efficiency of this compound in GABA_A Receptor Subunits
| Subunit | Incorporation (pmol/pmol receptor) | Inhibition by Etomidate (IC₅₀) |
|---|---|---|
| β3 | 0.85 ± 0.10 | 30 μM |
| α1 | 0.15 ± 0.03 | >100 μM |
Edman Degradation and LC-MS/MS
Proteolytic digestion of labeled β3 subunits with endoproteinase Lys-C, followed by reversed-phase HPLC, isolated photolabeled peptides. Edman sequencing identified βMet-286 as the primary labeling site, with propofol (150 μM) inhibiting incorporation by 60–75%. LC-MS/MS corroborated these findings, detecting a mass shift consistent with azietomidate adducts at βMet-286.
Challenges and Optimization
Stereochemical Considerations
The 5α-reduction in Step 2 (Scheme 1) was critical for biological activity. Use of lithium in liquid ammonia ensured >95% stereoselectivity, avoiding the 5β-isomer, which lacks GABA_A receptor binding.
Tritium Loss Mitigation
Storage of this compound in methanol at −80°C minimized radiolytic decomposition, with <5% degradation over six months.
Applications in Anesthetic Binding Studies
This compound has been pivotal in identifying transmembrane binding pockets in GABA_A receptors. Key findings include:
-
Binding Site Localization : Photolabeling of βMet-286 within the βM3 helix, situated at the β-α subunit interface, confirmed a water-filled pocket ~50 Å below the GABA binding site.
-
Allosteric Modulation : Enhancement of this compound incorporation by neurosteroids (e.g., alfaxalone) indicated allosteric interactions between distinct anesthetic and steroid sites .
Chemical Reactions Analysis
Photolabeling Reactions
[3H]Azietomidate undergoes UV-induced covalent binding to target proteins, enabling site-specific labeling:
-
Photoactivation : UV light (365 nm) triggers the diazirine moiety to generate a carbene intermediate, forming irreversible covalent bonds with neighboring amino acids .
-
State-Dependent Binding :
Kinetic and Thermodynamic Parameters
Competitive Binding and Modulation
-
General Anesthetics : Propofol, pentobarbital, and isoflurane inhibit this compound photolabeling at GABAₐRs (IC₅₀ = 30 μM for (−)-mephobarbital) .
-
Steroid Interactions : Neurosteroids enhance this compound photolabeling at GABAₐRs, indicating allosteric modulation .
-
Agonist Dependence : GABA increases photolabeling efficiency by ~50% in purified GABAₐRs .
Irreversible Functional Effects
-
Persistent Desensitization : Photoactivation of this compound in GABAₐRs reduces maximal GABA-activated currents by ~90%, mimicking permanent desensitization .
-
Cooperative Binding : Sequential modification of multiple etomidate sites per receptor enhances positive cooperativity .
Key Structural Insights
-
nAChR Binding Pockets : Identified sites include the extracellular ion channel lumen (M2-20), δ subunit helix bundle (δM1), and cytoplasmic MA/M4 helices .
-
GABAₐR Targets : Labels αMet-236 (αM1) and βMet-286 (βM3), critical for etomidate’s anesthetic action .
This synthesis integrates mechanistic, kinetic, and structural data to delineate the chemical behavior of this compound across protein targets. For further details, consult primary sources cited herein.
Scientific Research Applications
Azi-etomidate is widely used in scientific research due to its ability to photo-label and identify binding sites on gamma-aminobutyric acid type A receptors. This makes it a valuable tool for studying the mechanisms of action of general anesthetics. Additionally, azi-etomidate has been used to investigate the effects of anesthetic photo-modification on receptor function, providing insights into the molecular interactions and pathways involved in anesthesia .
Mechanism of Action
Azi-etomidate exerts its effects by binding to gamma-aminobutyric acid type A receptors, which are the major inhibitory neurotransmitter system in the brain. Upon binding, azi-etomidate enhances the activation of these receptors at low gamma-aminobutyric acid concentrations and prolongs their deactivation. This results in increased chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neuronal activity .
Comparison with Similar Compounds
Azi-etomidate is similar to other general anesthetics such as etomidate, propofol, and barbiturates. its photo-reactive nature makes it unique and particularly useful for research purposes. Unlike etomidate, which is used clinically for induction of anesthesia, azi-etomidate is primarily used in laboratory settings to study receptor binding and anesthetic mechanisms .
Similar Compounds
Q & A
Q. What advanced techniques complement this compound photolabeling for binding site characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
